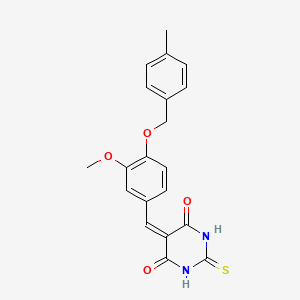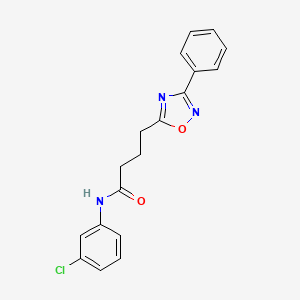
N-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'CBDM' and is a member of the oxadiazole family of compounds. CBDM has been found to possess a wide range of biological activities, making it a subject of interest for researchers in the fields of medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of CBDM is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. CBDM has been found to interact with various receptors in the body, including the cannabinoid receptors, which are involved in the regulation of pain, inflammation, and seizure activity.
Biochemical and Physiological Effects:
CBDM has been found to possess a wide range of biochemical and physiological effects. In animal studies, CBDM has been found to exhibit significant anti-inflammatory and analgesic activity, as well as potent anticonvulsant activity. CBDM has also been found to possess significant antioxidant activity, which may make it a potential candidate for the development of drugs for the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
CBDM has several advantages as a research tool, including its potent biological activity and its ability to modulate various signaling pathways in the body. However, CBDM also has some limitations, including its relatively complex synthesis method and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on CBDM. One area of interest is the development of novel drugs based on CBDM for the treatment of pain, inflammation, and epilepsy. Another area of interest is the investigation of the potential role of CBDM in the treatment of oxidative stress-related disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CBDM and its potential interactions with other drugs and compounds.
Synthesis Methods
CBDM is synthesized through a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 3-chlorobenzylamine in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions to produce the final product, N-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
CBDM has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, CBDM has been found to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of pain and inflammation. CBDM has also been found to exhibit potent anticonvulsant activity, making it a potential candidate for the development of drugs for the treatment of epilepsy.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-8-4-9-15(12-14)20-16(23)10-5-11-17-21-18(22-24-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCCYYGVHYVGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


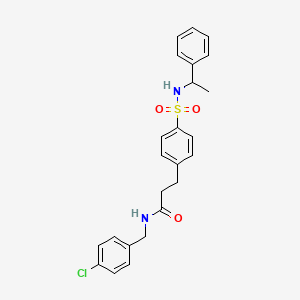
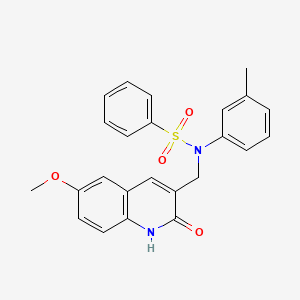
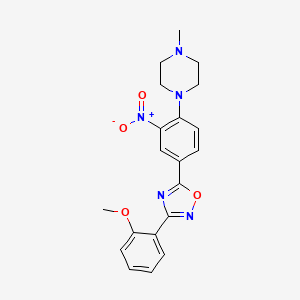

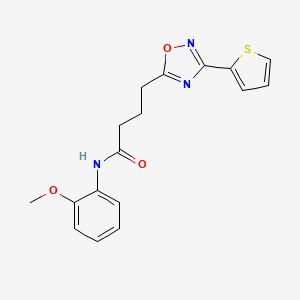
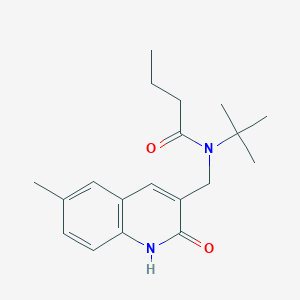

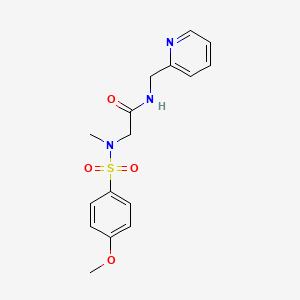
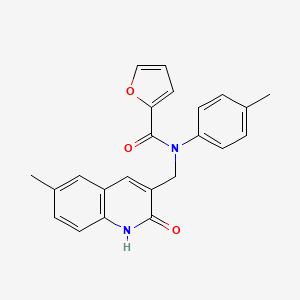
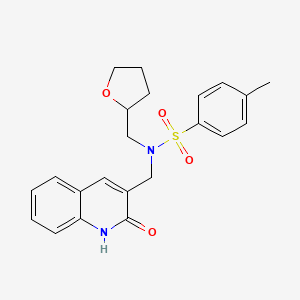
![7-(1-hydroxypropyl)-8-methylindolizino[1,2-b]quinolin-9(11H)-one (R,S-Mappicine)](/img/structure/B7703413.png)

